molecular formula C9H14ClN3O2 B2871648 methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride CAS No. 2375269-88-6

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride

Cat. No.: B2871648
CAS No.: 2375269-88-6
M. Wt: 231.68
InChI Key: QWLSQGLHWXDSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction is carried out in ethanol, leading to the formation of regioisomeric pyrazoles . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled is also common to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride is unique due to its specific substitution pattern and the presence of the aminomethyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12;/h2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLSQGLHWXDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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